Antiproliferative agent-17

Anti-proliferative activity SIRT1 inhibition Cancer cell lines

Antiproliferative agent-17 (CAS 2882206-08-6, IUPAC: (Z)-N-(adamantan-1-yl)-4-(4-methoxyphenyl)-3-phenylthiazol-2(3H)-imine) is a synthetic small molecule belonging to the class of adamantane-containing thiazole derivatives. Its structure comprises an adamantane cage linked to a thiazol-2(3H)-imine core, substituted with a 3-phenyl and a 4-(4-methoxyphenyl) group.

Molecular Formula C26H28N2OS
Molecular Weight 416.6 g/mol
Cat. No. B12396771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-17
Molecular FormulaC26H28N2OS
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6
InChIInChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3
InChIKeyOEIFHLFONHNYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-17: A SIRT1-Targeting Adamantane-Thiazole Hybrid with Defined Antimicrobial and Anticancer Profiles


Antiproliferative agent-17 (CAS 2882206-08-6, IUPAC: (Z)-N-(adamantan-1-yl)-4-(4-methoxyphenyl)-3-phenylthiazol-2(3H)-imine) is a synthetic small molecule belonging to the class of adamantane-containing thiazole derivatives [1]. Its structure comprises an adamantane cage linked to a thiazol-2(3H)-imine core, substituted with a 3-phenyl and a 4-(4-methoxyphenyl) group [1]. This compound was originally reported as part of a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-proliferative activities [1]. It has been characterized as an inhibitor that can bind to the active site of the SIRT1 enzyme, occupying the positions of the NAD cofactor and the known inhibitor EX527 [1].

Why In-Class Adamantane-Thiazole Compounds Cannot Simply Be Interchanged for Antiproliferative Agent-17


The anti-proliferative activity of the adamantane-linked thiazole series is highly sensitive to minor structural modifications, particularly at the C-4 position of the thiazole ring [1]. For instance, while antiproliferative agent-17 (compound 5e) demonstrates excellent activity across a panel of human cancer cell lines, replacing its 4-methoxyphenyl group with a 4-bromophenyl (5c) or 2-naphthyl (5f) substituent drastically reduces or eliminates this activity [1]. Furthermore, its antimicrobial spectrum is also substituent-dependent, with compound 5e showing selective activity against Gram-positive bacteria but no activity against Gram-negative bacteria or fungi, a profile that changes with different C-4 or C-3 aryl substitutions [1]. Therefore, selecting a generic adamantane-thiazole derivative without considering these structure-activity relationships will likely lead to significantly different, and potentially inactive, biological outcomes, underscoring the need for evidence-based selection.

Quantitative Differentiation of Antiproliferative Agent-17 Against Its Closest Structural Analogs


Superior Broad-Spectrum In Vitro Anticancer Potency Compared to Close Structural Analog

Antiproliferative agent-17 (compound 5e) exhibits significantly superior anti-proliferative potency across a panel of five human cancer cell lines compared to its direct structural analog, compound 5a. While compound 5a, which lacks the 4-methoxy group, shows only moderate to weak activity, compound 5e demonstrates potent inhibition in all tested lines [1].

Anti-proliferative activity SIRT1 inhibition Cancer cell lines

Defined Gram-Positive Antimicrobial Selectivity Profile Versus Broad-Spectrum Analogs

Antiproliferative agent-17 (compound 5e) demonstrates a selective antibacterial profile, showing activity exclusively against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus) and no activity against Gram-negative bacteria or fungi. This contrasts with analog 5c (4-bromophenyl), which exhibits broad-spectrum antibacterial activity, including potent inhibition of Gram-negative strains [1].

Antibacterial Gram-positive Selectivity

Computationally Validated SIRT1 Binding Mode Differentiates from Non-Targeted Analogs

Molecular docking studies provide a mechanistic basis for the anti-proliferative activity of antiproliferative agent-17 (compound 5e). It was found to occupy the positions of both the NAD cofactor and the known SIRT1 inhibitor EX527 within the enzyme's active site, with a calculated binding affinity of -7.0 kcal/mol. This computationally validated target engagement is not a feature shared by all analogs, such as compound 5f, which showed no anti-proliferative activity [1].

Molecular docking SIRT1 Binding affinity

Optimized Research Applications for Antiproliferative Agent-17 Based on Quantitative Evidence


Pan-Cancer Cell Line Screening in SIRT1-Related Oncology Research

Given its demonstrated potent and consistent anti-proliferative activity across prostate (PC-3), colorectal (HCT-116), liver (HepG-2), cervical (HeLa), and breast (MCF-7) cancer cell lines (IC50 range: 2.87 - 6.78 µg/mL) [1], antiproliferative agent-17 is an optimal tool compound for initial screening in studies investigating SIRT1's role across diverse cancer types. Its broad efficacy against this panel makes it a reliable positive control for in vitro assays where broad-spectrum SIRT1 inhibition is hypothesized to be effective [1].

Selective Gram-Positive Antibacterial Probe in Microbiome Studies

The compound's selective activity against Gram-positive bacteria (S. aureus, B. subtilis, M. luteus) and complete lack of activity against Gram-negative strains and fungi (growth inhibition zones of 16-20 mm and 0 mm, respectively) [1] positions it as a useful probe for studies requiring specific perturbation of Gram-positive populations within complex microbial communities or for exploring narrow-spectrum antibacterial strategies [1].

SIRT1 Occupancy and Competition Studies as an EX527/NAD Site Probe

The molecular docking data showing that antiproliferative agent-17 occupies the same SIRT1 active site pocket as the NAD cofactor and the known inhibitor EX527 [1] makes it a valuable chemical probe for competition binding assays or structure-activity relationship (SAR) studies aimed at understanding or inhibiting NAD-dependent deacetylase activity in the context of SIRT1 [1].

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